molecular formula C20H23N3O5S B2886499 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 899748-39-1

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2886499
CAS No.: 899748-39-1
M. Wt: 417.48
InChI Key: ILUSXQWRCPFEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide features a 1,1-dioxothiazinan core (a six-membered sulfur-containing ring with two sulfonyl groups), a phenyl group substituted at the 4-position of the thiazinan ring, and an ethanediamide linker bridging to a 3-methoxyphenyl moiety. This structure combines sulfonamide-like electronic properties (from the dioxothiazinan) with the hydrogen-bonding capacity of the diamide linker and the lipophilic/hydrophilic balance imparted by the methoxyphenyl group.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-6-4-5-15(13-18)14-21-19(24)20(25)22-16-7-9-17(10-8-16)23-11-2-3-12-29(23,26)27/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSXQWRCPFEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazinan Ring Formation via Cyclocondensation

The 1λ⁶,2-thiazinan-1,1-dione moiety is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 4-aminothiophenol with 1,5-dibromopentane in the presence of a base (e.g., triethylamine) to form the thiazinane ring (Figure 1). Subsequent oxidation with Oxone® (potassium peroxymonosulfate) converts the sulfide to the sulfone, achieving the 1,1-dioxo configuration. Key parameters include:

  • Solvent : Toluene or acetonitrile under reflux.
  • Oxidation Conditions : 3 equivalents of Oxone® at 0–25°C for 2–5 hours.
  • Yield : 60–75% for analogous thiazinan sulfones.

Alternative Cyclization Strategies

Patented methods describe stereoselective intramolecular cyclization using tert-butoxycarbonyl (Boc)-protected intermediates. For example, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexylcarbamate undergoes cyclization in acetonitrile with methanesulfonic acid, yielding a rigid thiazinan framework. This method ensures regioselectivity but requires stringent temperature control (70–100°C).

Functionalization of the Aromatic Core

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling. A reported protocol involves reacting 4-nitrochlorobenzene with the thiazinan sulfone intermediate, followed by nitro-group reduction using hydrogen gas and palladium on carbon. Alternatively, Ullmann coupling with copper catalysts enables direct attachment of the aminophenyl group.

Amide Bond Formation

Ethanediamide synthesis proceeds through sequential amide couplings:

  • First Amidation : Reacting 4-(1,1-dioxothiazinan-2-yl)aniline with ethyl oxalyl chloride in dichloromethane at 0°C, using triethylamine as a base.
  • Second Amidation : Coupling the monoamide intermediate with 3-methoxybenzylamine using EDCl/HOBt in DMF at room temperature.
  • Yield : 50–65% for analogous ethanediamides.

Benzylation with the 3-Methoxybenzyl Group

Reductive Amination

A two-step approach involves:

  • Condensing the primary amine intermediate with 3-methoxybenzaldehyde in methanol.
  • Reducing the imine with sodium cyanoborohydride to afford the secondary amine.
  • Advantages : High selectivity and mild conditions.
  • Yield : 70–80%.

Direct Alkylation

Treating the amine with 3-methoxybenzyl bromide in acetonitrile and potassium carbonate at 60°C achieves N-alkylation. Excess alkylating agent (1.5 equivalents) ensures complete conversion.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature : Cyclization reactions require reflux (110–120°C) for 5–10 hours.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance amide coupling efficiency.
  • Catalysts : Bi(SCH₂COOH)₃ improves yields in one-pot multicomponent syntheses.

Purification Challenges

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures recrystallize the final product to >95% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Thiazinan formation, Oxone® oxidation 60–75 Scalable, cost-effective Requires multiple oxidations
Boc-Protected Stereoselective cyclization 55–65 High regioselectivity Complex protection/deprotection
Reductive Amination Benzylation via imine reduction 70–80 Mild conditions, high selectivity Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Table 1 summarizes key structural differences between the target compound and analogues from the evidence:

Compound Name/ID Core Structure Substituents/Linkers Key Functional Groups Synthesis Method
Target Compound 1,1-Dioxothiazinan Phenyl (C₆H₅), 3-methoxyphenyl (CH₃O-C₆H₄) Ethanediamide (-NHCOCH₂CONH-) Not explicitly reported
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone (5-membered) Phenyl, methylidene linker Carbodiimide-coupled amide Carbodiimide (EDC/HOBt) coupling
2-[(4-Amino-6-R₂-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) Triazine + imidazolidine Methylthio linker, sulfonamide Sulfonamide (-SO₂NH-) Nucleophilic substitution with TEA
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol (5-membered) 3,4-Dichlorophenyl, acetamide Acetamide (-NHCOCH₂-) Carbodiimide-mediated amide bond formation
N,N'-(1,3-phenylene)bis(1-(4-methoxyphenyl)methanimine) Benzene + Schiff base 4-Methoxyphenyl, imine linker Imine (-CH=N-) Schiff base condensation
Key Observations:
  • Core Heterocycles: The target’s six-membered dioxothiazinan provides greater conformational flexibility compared to five-membered thiazolidinone or thiazol cores.
  • Linker Diversity : The ethanediamide linker offers two amide bonds for hydrogen bonding, contrasting with single amide (e.g., ) or imine (e.g., ) linkers. This may influence solubility and target binding.
  • Substituent Effects : The 3-methoxyphenyl group balances lipophilicity (via methoxy) and π-π stacking capacity (via phenyl), differing from electron-withdrawing chloro groups in or triazine-based systems in .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a thiazinan ring and an ethanediamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections explore the biological activity of this compound based on available research findings.

Structural Features

The compound's structure can be summarized as follows:

Feature Description
Thiazinan Ring Contributes to the compound's reactivity and biological activity.
Phenyl Group Enhances interaction with biological targets.
Ethane Diamide Functional Group Imparts potential for enzyme interaction and inhibition.

Anticancer Activity

Molecular docking studies have been employed to evaluate the anticancer potential of this compound. These studies suggest that the compound may interact effectively with key cancer-related enzymes or receptors, potentially inhibiting their activity. For instance, similar thiazinan derivatives have shown promise in targeting factor Xa, a crucial player in cancer progression and metastasis .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: Interaction with specific enzymes or receptors leading to reduced enzymatic activity.
  • Receptor Modulation: Binding to cellular receptors may alter signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Molecular Docking Analysis : A study utilizing iGEMDOCK highlighted binding energies for various compounds similar to thiazinan derivatives, indicating that certain structural modifications could enhance binding affinity to target proteins involved in cancer pathways .
  • Antibacterial Efficacy : Related compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .

Q & A

Q. What are the standard synthetic routes for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide?

The synthesis typically involves multi-step reactions, leveraging functional group compatibility and protecting strategies. A common approach includes:

  • Step 1 : Formation of the thiazinan ring via cyclization of a sulfonamide precursor under Hantzsch-like conditions (e.g., ethanol solvent, reflux) .
  • Step 2 : Coupling of the thiazinan-phenyl intermediate with a 3-methoxyphenylmethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by NMR and mass spectrometry .
Key Reagents/Conditions Purpose
Ethanol, refluxThiazinan ring cyclization
EDC/HOBt, DCMAmide bond formation
Silica gel chromatographyPurification

Q. How is structural characterization performed for this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Assign peaks to confirm the thiazinan ring (δ ~3.5–4.5 ppm for S=O and ring protons) and 3-methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₂N₂O₄S requires m/z 374.46) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize yield in the final amide coupling step?

Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction extraction to remove excess coupling agents .
  • Stoichiometric Adjustments : Use a 1.2:1 molar ratio of carboxylate to amine to drive the reaction to completion .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing the active ester intermediate .

Q. How can contradictory biological activity data be resolved for this compound?

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation) to ensure consistency .
  • Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
  • Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding to proposed targets (e.g., kinases or GPCRs) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model interactions between the thiazinan ring and hydrophobic enzyme pockets (e.g., COX-2) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical binding residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with activity trends .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Vary the thiazinan substituents (e.g., replace S=O with S=NH) and track changes in solubility/logP .
  • Side Chain Alterations : Substitute the 3-methoxyphenyl group with bioisosteres (e.g., 3-fluorophenyl) to probe electronic effects .
  • In Vitro Screening : Prioritize derivatives with ≥70% inhibition in primary assays for secondary validation (e.g., selectivity panels) .

Q. What analytical challenges arise in stability studies?

  • Degradation Products : Use LC-MS/MS to detect hydrolysis of the amide bond (common in acidic/basic conditions) .
  • Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor sulfonyl group oxidation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.